molecular formula C15H16N6O3 B12329396 Benzoic acid, 4-[[2-(2-amino-3,4,7,8-tetrahydro-4-oxo-6-pteridinyl)ethyl]amino]-

Benzoic acid, 4-[[2-(2-amino-3,4,7,8-tetrahydro-4-oxo-6-pteridinyl)ethyl]amino]-

Cat. No.: B12329396
M. Wt: 328.33 g/mol
InChI Key: FBYHBGRMQYJMEM-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[2-(2-amino-3,4,7,8-tetrahydro-4-oxo-6-pteridinyl)ethyl]amino]- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a benzoic acid moiety linked to a pteridine derivative through an ethylamine bridge. The presence of both benzoic acid and pteridine functionalities makes this compound versatile in chemical reactions and applications.

Properties

Molecular Formula

C15H16N6O3

Molecular Weight

328.33 g/mol

IUPAC Name

4-[2-(2-amino-4-oxo-4a,7-dihydro-3H-pteridin-6-yl)ethylamino]benzoic acid

InChI

InChI=1S/C15H16N6O3/c16-15-20-12-11(13(22)21-15)19-10(7-18-12)5-6-17-9-3-1-8(2-4-9)14(23)24/h1-4,11,17H,5-7H2,(H,23,24)(H3,16,18,20,21,22)

InChI Key

FBYHBGRMQYJMEM-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2C(=O)NC(=NC2=N1)N)CCNC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[2-(2-amino-3,4,7,8-tetrahydro-4-oxo-6-pteridinyl)ethyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylate salts, tetrahydropteridine derivatives, and various amide or ester compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzoic acid, 4-[[2-(2-amino-3,4,7,8-tetrahydro-4-oxo-6-pteridinyl)ethyl]amino]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[2-(2-amino-3,4,7,8-tetrahydro-4-oxo-6-pteridinyl)ethyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: A simpler analog with similar chemical properties but lacking the pteridine moiety.

    Pteridine derivatives: Compounds like tetrahydropteridine and folic acid, which share structural similarities with the pteridine part of the molecule.

Uniqueness

Benzoic acid, 4-[[2-(2-amino-3,4,7,8-tetrahydro-4-oxo-6-pteridinyl)ethyl]amino]- is unique due to its combined benzoic acid and pteridine functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry .

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